molecular formula C22H19N3O2 B236379 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide

Cat. No. B236379
M. Wt: 357.4 g/mol
InChI Key: UCDSJLAWPAGWJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide is a synthetic chemical compound that has shown potential in scientific research applications. This compound is also known as BI 2536 and is a selective inhibitor of Polo-like kinase 1 (PLK1), an enzyme that plays a crucial role in regulating cell division.

Mechanism of Action

PLK1 plays a crucial role in regulating cell division, particularly in the late stages of mitosis. BI 2536 inhibits PLK1 by binding to the ATP-binding site of the enzyme, preventing it from phosphorylating its substrates. This leads to defects in chromosome segregation and cytokinesis, ultimately resulting in cell death.
Biochemical and Physiological Effects:
BI 2536 has been shown to induce cell death in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth in mouse xenograft models. In addition, BI 2536 has been shown to have an effect on the microtubule cytoskeleton, leading to defects in mitotic spindle formation and chromosome segregation.

Advantages and Limitations for Lab Experiments

One advantage of BI 2536 is its selectivity for PLK1, which reduces the likelihood of off-target effects. However, one limitation of BI 2536 is its poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the use of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide in scientific research. One potential direction is the development of more potent and selective PLK1 inhibitors based on the structure of BI 2536. Another direction is the investigation of the use of BI 2536 in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, the use of BI 2536 in preclinical studies for the treatment of specific types of cancer, such as breast cancer or prostate cancer, could be explored.

Synthesis Methods

The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide involves a multi-step process that starts with the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methyl-5-nitrophenylamine to form the nitroanilide intermediate, which is reduced to the corresponding amine using hydrogen gas and palladium on carbon catalyst. The amine is then reacted with 2-(2-aminophenyl)-1H-benzimidazole to form the final product, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide.

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide has been shown to have potential in scientific research applications, particularly in the field of cancer research. PLK1 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell death in cancer cells. BI 2536 has been shown to be a potent and selective inhibitor of PLK1, making it a promising candidate for cancer therapy.

properties

Product Name

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide

InChI

InChI=1S/C22H19N3O2/c1-14-11-12-15(21-23-17-8-4-5-9-18(17)24-21)13-19(14)25-22(26)16-7-3-6-10-20(16)27-2/h3-13H,1-2H3,(H,23,24)(H,25,26)

InChI Key

UCDSJLAWPAGWJM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4OC

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4OC

Origin of Product

United States

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